molecular formula C62H102O32 B117206 F-Raxgg CAS No. 156788-87-3

F-Raxgg

Cat. No. B117206
M. Wt: 1359.5 g/mol
InChI Key: HCDDAJCHPRFUKB-SXQZMISGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F-Raxgg is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the family of compounds known as Raxgg, which are structurally related to the naturally occurring amino acid, arginine. F-Raxgg has been shown to have a wide range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Mechanism Of Action

The mechanism of action of F-Raxgg is not fully understood, but it is believed to involve the binding of the compound to specific amino acid residues on target proteins. This binding can result in changes to the conformation or activity of the protein, leading to downstream effects on cellular processes.

Biochemical And Physiological Effects

F-Raxgg has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels.

Advantages And Limitations For Lab Experiments

One major advantage of using F-Raxgg in lab experiments is its ability to selectively bind to specific proteins, allowing for the study of protein-protein interactions and cellular signaling pathways. Additionally, the compound is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of F-Raxgg in lab experiments. One major limitation is the potential for off-target effects, as the compound may bind to proteins other than the intended target. Additionally, the compound may have limited solubility in certain experimental conditions, making it difficult to use in certain assays.

Future Directions

There are several potential future directions for the study of F-Raxgg. One major area of interest is in the development of more specific and potent analogs of the compound, which may have improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of F-Raxgg and its effects on cellular processes. Finally, the compound may have potential therapeutic applications, particularly in the treatment of diseases involving aberrant protein-protein interactions or signaling pathways.
Conclusion
F-Raxgg is a synthetic compound that has shown significant potential in scientific research. Its ability to selectively bind to specific proteins makes it a valuable tool for studying protein-protein interactions and cellular signaling pathways. While there are some limitations to its use in lab experiments, the compound has several advantages, including its stability and ease of synthesis. Future research on F-Raxgg may lead to the development of more specific and potent analogs, as well as potential therapeutic applications.

Synthesis Methods

F-Raxgg is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method used may vary depending on the specific application of the compound. One common method involves the reaction of arginine with a series of reagents, resulting in the formation of F-Raxgg.

Scientific Research Applications

F-Raxgg has been shown to have a wide range of potential applications in scientific research. One major area of interest is in the study of protein-protein interactions. F-Raxgg has been shown to bind to a variety of proteins, including enzymes and receptors, and can be used to study the effects of these interactions on cellular processes.
Another potential application of F-Raxgg is in the study of cellular signaling pathways. By binding to specific proteins involved in these pathways, F-Raxgg can be used to study the effects of various stimuli on cellular signaling.

properties

CAS RN

156788-87-3

Product Name

F-Raxgg

Molecular Formula

C62H102O32

Molecular Weight

1359.5 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S,16R,18S)-16-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-15-one

InChI

InChI=1S/C62H102O32/c1-22(19-82-54-47(78)44(75)41(72)34(16-63)87-54)9-12-62(81-6)23(2)37-33(94-62)14-28-26-8-7-25-13-32(29(66)15-61(25,5)27(26)10-11-60(28,37)4)86-58-52(92-57-48(79)43(74)38(69)24(3)85-57)49(80)50(36(18-65)89-58)90-59-53(93-56-46(77)40(71)31(68)21-84-56)51(42(73)35(17-64)88-59)91-55-45(76)39(70)30(67)20-83-55/h22-28,30-59,63-65,67-80H,7-21H2,1-6H3/t22-,23-,24-,25-,26+,27-,28-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44-,45+,46+,47+,48+,49-,50+,51-,52+,53+,54+,55-,56-,57-,58+,59-,60-,61-,62+/m0/s1

InChI Key

HCDDAJCHPRFUKB-SXQZMISGSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC

SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC

synonyms

3 beta-hydroxy-22alpha-methoxy-26-O-beta-D-glucopyranosyloxy-5alpha-furostan-2-one-3-O-(O-alpha-L-rhamnopyranosyl-(1-2)-O-(O-alpha-L-arabinopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4))-beta-D-galactopyranoside)
3-hydroxy-22-methoxy-26-glucopyranosyloxy-furostan-2-one-3-O-(O-rhamnopyranosyl-(1-2)-O-(O-arabinopyranosyl-(1-2)-O-(xylopyranosyl-(1-3))-glucopyranosyl-(1-4))galactopyranoside)
F-RAXGG

Origin of Product

United States

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